Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate
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Overview
Description
Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate is a complex organic compound that combines a lithium ion with a piperidine derivative This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, piperidine, undergoes a series of reactions to introduce the tert-butoxycarbonyl (Boc) protecting group and the carboxylate group. This can be achieved through standard organic synthesis techniques such as nucleophilic substitution and esterification.
Introduction of the Lithium Ion:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidone derivatives, while reduction reactions can be used to modify the carboxylate group.
Complexation Reactions: The lithium ion can form complexes with various ligands, which can be useful in catalysis or materials science.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Oxidized Products: Piperidone derivatives.
Reduced Products: Alcohols or alkanes, depending on the specific reduction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its lithium ion component makes it useful in studying lithium-ion interactions and developing new materials for batteries.
Biology and Medicine
In medicinal chemistry, the piperidine structure is a common motif in many pharmacologically active compounds. This compound could be explored for its potential as a drug candidate or as a precursor in the synthesis of bioactive molecules.
Industry
Industrially, the compound’s lithium ion makes it relevant for applications in energy storage, particularly in the development of lithium-ion batteries. Its unique structure could also be useful in creating new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action for Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The lithium ion could influence various biochemical pathways, potentially affecting neurotransmitter release or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-sulfinate: Similar in structure but with a pyridine ring instead of piperidine.
Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate: Similar but with a carboxylate group at a different position on the piperidine ring.
Uniqueness
Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate is unique due to its specific combination of a lithium ion with a Boc-protected piperidine carboxylate
Properties
IUPAC Name |
lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.Li/c1-12(2,3)18-11(17)14-6-8-4-9(10(15)16)7-13-5-8;/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUPJFDFYRYASW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCC1CC(CNC1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21LiN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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